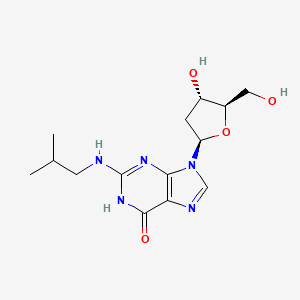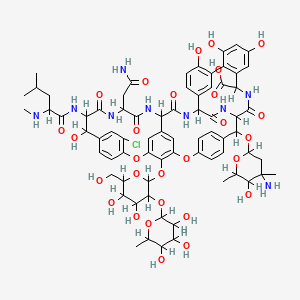
Decarestrictine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decarestrictine A is a cholesterol biosynthesis inhibitor with a Decanolide structure produced by Penicillum sunplicissimum and Pen. corylophilufn . It is a novel 10-membered lactone .
Synthesis Analysis
The total synthesis of Decarestrictine A involves a common synthetic strategy. The key steps are ring-closing metathesis of epoxy dienoic esters obtained through the Yamaguchi esterification of their respective intermediates to furnish the respective Z-macrocycles .Molecular Structure Analysis
The structures of Decarestrictine A were established by spectroscopic analysis and confirmed by X-ray analysis . The decarestrictines vary in the oxygenation pattern between C-3 and C-7 and show structural similarities to known lactones from other fungi .Chemical Reactions Analysis
The key steps in the chemical reactions of Decarestrictine A are ring-closing metathesis of epoxy dienoic esters obtained through the Yamaguchi esterification of their respective intermediates .Physical And Chemical Properties Analysis
Decarestrictine A has a molecular formula of C10H14O4 . More detailed physical and chemical properties may be found in the Safety Data Sheets .Wissenschaftliche Forschungsanwendungen
Total Synthesis
Decarestrictine A has been a subject of interest in the field of total synthesis . Total synthesis refers to the complete chemical synthesis of a complex molecule, often a natural product, from simple, commercially available precursors. It usually involves a series of chemical reactions that construct the molecule’s skeleton and install functional groups .
Stereoselective Synthesis
Decarestrictine A has been used in stereoselective synthesis . Stereoselective synthesis is a key concept in the field of organic chemistry, which aims at the preferential formation of one stereoisomer over another. The synthesis of Decarestrictine A utilizes Jacobsen’s hydrolytic kinetic resolution, regioselective ring opening of epoxide, and Yamaguchi macrolactonisation as key steps .
Ring-Closing Metathesis
The synthesis of Decarestrictine A involves the use of ring-closing metathesis (RCM) as a key step . RCM is a powerful method for the formation of carbon-carbon double bonds using ruthenium-based catalysts .
Inhibition of Cholesterol Biosynthesis
Decarestrictine A has been found to inhibit cholesterol biosynthesis . This makes it a potential candidate for the development of drugs aimed at controlling cholesterol levels .
Antifungal Activity
Decarestrictines, including Decarestrictine A, have shown strong antifungal activity . This makes them potential candidates for the development of new antifungal agents .
Antihelmintic Activity
Decarestrictines have also demonstrated antihelmintic activity . Antihelmintics are drugs that expel parasitic worms (helminths) from the body, by either stunning or killing them .
Phytotoxic Activity
Decarestrictines have shown phytotoxic activity . This means they have the ability to inhibit plant growth, which could have implications in the field of weed control .
Potential Therapeutic Applications
Given the biological activities of Decarestrictine A, it could have potential therapeutic applications. Its ability to inhibit cholesterol biosynthesis could be harnessed in the treatment of conditions related to high cholesterol. Similarly, its antifungal and antihelmintic activities could lead to the development of new treatments for fungal and parasitic infections .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,3R,7R,8Z,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2-/t6-,7+,8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWPVPJYCLLPQL-PHKLUEOISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(O2)C=CC(CC(=O)O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H](O2)/C=C\[C@@H](CC(=O)O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decarestrictine A | |
Q & A
A: Decarestrictine A is a 10-membered lactone, a type of organic compound, that belongs to the decarestrictine family. It is primarily known for its ability to inhibit cholesterol biosynthesis. [, , , ]
A: Decarestrictine A is produced by certain fungal species, notably Penicillium simplicissimum and Penicillium corylophilum. [, ]
A: Yes, in vitro studies using the HEP-G2 cell line have confirmed the cholesterol biosynthesis inhibition by Decarestrictine A. This effect has also been observed in vivo, further supporting its potential as a cholesterol-lowering agent. []
ANone: Unfortunately, the provided abstracts do not explicitly state the molecular formula and weight of Decarestrictine A. Further research in chemical databases or the original research papers would be necessary to obtain this information.
A: Decarestrictine A shares a common structural motif with other decarestrictines: a 10-membered lactone ring. The specific structural differences between Decarestrictine A and other members of the family, such as variations in the oxygenation pattern between C-3 and C-7, are not detailed in these abstracts. []
A: While the provided abstracts don't offer specific spectroscopic data for Decarestrictine A, they mention that its structure, along with other decarestrictines, has been elucidated using various spectroscopic techniques. These techniques likely include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). [, , ]
A: Decarestrictines are produced through a polyketide biosynthetic pathway. Research using isotope-labeled precursors, like 13C-labeled acetates and malonic acid, has confirmed their origin from a common pentaketide precursor. []
A: Yes, manipulating the pH during fermentation can significantly influence the production of specific decarestrictines. This manipulation allows researchers to direct the fermentation process to yield desired members of the decarestrictine family. [, ]
A: Yes, Decarestrictine A belongs to a family of structurally related compounds called decarestrictines. These compounds share a 10-membered lactone ring but differ in their oxygenation patterns and substituents. Examples of other decarestrictines include Decarestrictine B, C1, C2, D, E, F, G, H, I, J, L, M, N, and O. [, , , , , , , , , , , , , , , , , , , ]
A: Decarestrictine A and D are members of the same family of compounds and share a similar core structure. During fermentation, Decarestrictine A can be converted into Decarestrictine D under acidic conditions. This conversion is not enzyme-catalyzed, but rather a non-enzymatic process, highlighting the complex interplay of factors influencing the production of specific decarestrictines. []
A: Yes, several decarestrictines, including Decarestrictine D, I, J, L, and O, have been successfully synthesized. These syntheses typically involve multiple steps and often employ strategies like ring-closing metathesis (RCM) and stereoselective reactions to construct the 10-membered lactone ring and install the correct stereochemistry. [, , , , , , , , , , , , , ]
A: Yes, recent research has identified a polyketide cyclase enzyme, DcsB, involved in the biosynthesis of Decarestrictine C1. DcsB catalyzes the formation of the medium-ring lactone structure, a challenging step in chemical synthesis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione](/img/structure/B1147147.png)
![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)

![Threonine, L-, [3H(G)]](/img/structure/B1147157.png)


![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)